molecular formula C14H24ClNO B5284401 N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride

N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride

Cat. No.: B5284401
M. Wt: 257.80 g/mol
InChI Key: ISFRVGYGNNDHMW-UHFFFAOYSA-N
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Description

N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride is a chemical compound with the molecular formula C16H27Cl2NO. It is known for its unique structure, which includes an ethyl group, a phenoxy group, and a hydrochloride salt. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride typically involves the reaction of N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

    Starting Materials: N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine and hydrochloric acid.

    Reaction Conditions: The reaction is conducted at room temperature with constant stirring.

    Purification: The product is purified using recrystallization techniques to obtain the pure hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine
  • N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrobromide
  • N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;acetate

Uniqueness

N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

N-ethyl-2-(5-methyl-2-propan-2-ylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-5-15-8-9-16-14-10-12(4)6-7-13(14)11(2)3;/h6-7,10-11,15H,5,8-9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFRVGYGNNDHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=C(C=CC(=C1)C)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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